4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Overview
Description
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is a heterocyclic compound with the molecular formula C12H10ClN3. It is part of the imidazoquinoxaline family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Scientific Research Applications
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .
Mechanism of Action
Target of Action
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, also known as Imidazo[1,2-a]quinoxaline, 4-chloro-1,8-dimethyl-, is a compound that has been found to possess a wide spectrum of biological activity . The primary targets of this compound are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and cellular metabolism .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors A1, thereby inhibiting the action of these receptors . It can also inhibit the activity of various kinases and phosphodiesterases, which can lead to changes in cellular signaling and metabolism .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting the activity of adenosine and benzodiazepine receptors A1, it can affect the signaling pathways associated with these receptors . Similarly, by inhibiting the activity of various kinases and phosphodiesterases, it can affect the pathways associated with these enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide spectrum of biological activity . For instance, it has been found to possess antiallergenic, antitumor, and anticonvulsant activities . It has also been found to exhibit anticancer activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with dimethylamine, followed by cyclization . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can have different functional groups depending on the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,8-dimethyl-imidazo[1,2-A]quinoxaline
- 4-Bromo-1,8-dimethyl-imidazo[1,2-A]quinoxaline
- 4-Hydroxy-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Uniqueness
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLFCKNGRPZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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